

Comparative Analysis of the Biological Activity of 4-(Methylamino)benzoic Acid Derivatives

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Compound of Interest

Compound Name: 4-(Methylamino)benzoic acid

Cat. No.: B118877

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A comprehensive guide for researchers and drug development professionals on the biological activities of **4-(Methylamino)benzoic acid** derivatives, presenting a comparative analysis of their performance against various biological targets. This guide includes quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support further research and development in this area.

Derivatives of **4-(Methylamino)benzoic acid** have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have been investigated for their potential as enzyme inhibitors and anticancer agents, showing promise in the development of novel therapeutics. This guide provides a comparative overview of the biological activities of selected **4-(Methylamino)benzoic acid** derivatives, supported by experimental data and detailed methodologies.

Comparative Biological Activity Data

The following table summarizes the in vitro biological activities of various **4-(Methylamino)benzoic acid** derivatives against different targets. The data is presented to facilitate a direct comparison of their potency.

| Compound ID | Derivative Class | Target | Assay | IC50 / Ki (µM) | Reference |
|-------------|--|-----------------------|--------------------|---------------------|---------------------|
| 1 | N-Phenylanthranilic acid analogue | AKR1C3 | Enzyme Inhibition | IC50: 0.94 | [1] |
| 2 | 4-(Benzylamino)benzoic acid derivative | Acetylcholinesterase | Enzyme Inhibition | Ki: 2.54 | [2] |
| 3 | Imidazolyl benzoic acid derivative | A549 (Lung Cancer) | Cytotoxicity (MTT) | IC50: >100 | [3] |
| 4 | Imidazolyl benzoic acid derivative | B16-F10 (Melanoma) | Cytotoxicity (MTT) | IC50: >100 | [3] |
| 5 | Imidazolyl benzoic acid derivative | MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | IC50: >100 | [3] |
| 6 | 3-Chlorobenzoic acid | Acetylcholinesterase | Enzyme Inhibition | IC50: Not specified | [4] |
| 7 | 2-Hydroxy-5-sulfobenzoic acid | Acetylcholinesterase | Enzyme Inhibition | IC50: Not specified | [4] |
| 8 | 2-(Sulfoxy)benzoic acid | Acetylcholinesterase | Enzyme Inhibition | IC50: Not specified | [4] |
| 9 | 2-Hydroxybenzoic acid | Acetylcholinesterase | Enzyme Inhibition | IC50: Not specified | [4] |

| | | | | | |
|----|------------------------------|----------------------|-------------------|---------------------|---------------------|
| 10 | 2,3-Dimethoxybenzoic acid | Acetylcholinesterase | Enzyme Inhibition | IC50: Not specified | [4] |
| 11 | 3,4,5-Trimethoxybenzoic acid | Acetylcholinesterase | Enzyme Inhibition | IC50: Not specified | [4] |

Key Biological Activities and Mechanisms

Enzyme Inhibition

4-(Methylamino)benzoic acid derivatives have been extensively studied as inhibitors of various enzymes implicated in disease.

- Aldo-Keto Reductase 1C3 (AKR1C3): Certain N-phenylanthranilic acid analogues, which share structural similarities with **4-(methylamino)benzoic acid** derivatives, have shown potent and selective inhibition of AKR1C3, an enzyme implicated in castrate-resistant prostate cancer.[\[1\]](#)
- Acetylcholinesterase (AChE): Derivatives of 4-(benzylamino)benzoic acid have demonstrated inhibitory activity against acetylcholinesterase, an enzyme central to the pathology of Alzheimer's disease.[\[2\]](#) The inhibition mechanism often involves interaction with the peripheral anionic site of the enzyme.[\[5\]](#)

Anticancer Activity

The anticancer potential of **4-(Methylamino)benzoic acid** derivatives has been explored against various cancer cell lines. For instance, imidazolyl benzoic acid derivatives have been synthesized and evaluated for their cytotoxic effects.[\[3\]](#) The mechanism of anticancer activity for some benzoic acid derivatives involves the inhibition of histone deacetylases (HDACs), leading to the induction of apoptosis.[\[6\]](#)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity.

Principle: The assay measures the hydrolysis of acetylthiocholine by AChE. The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the test compound at various concentrations.
- Add the AChE enzyme solution to each well and incubate at 37°C for 15 minutes.
- Initiate the reaction by adding the substrate, acetylthiocholine iodide.
- Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
- Calculate the percentage of inhibition and determine the IC₅₀ or Ki value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of living cells.

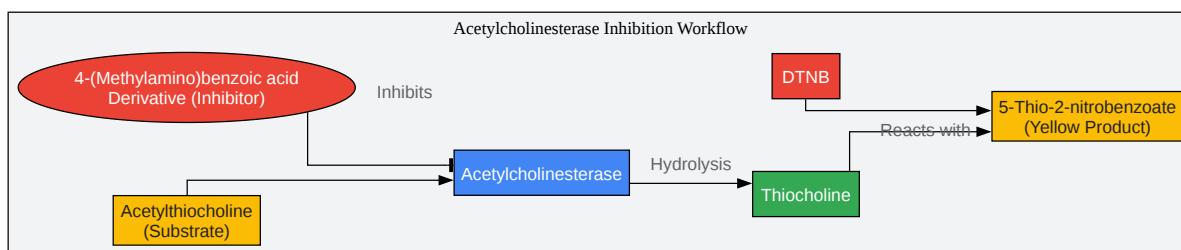
Procedure:

- Seed cells in a 96-well plate and incubate for 24 hours.

- Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
- Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.
- Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value.

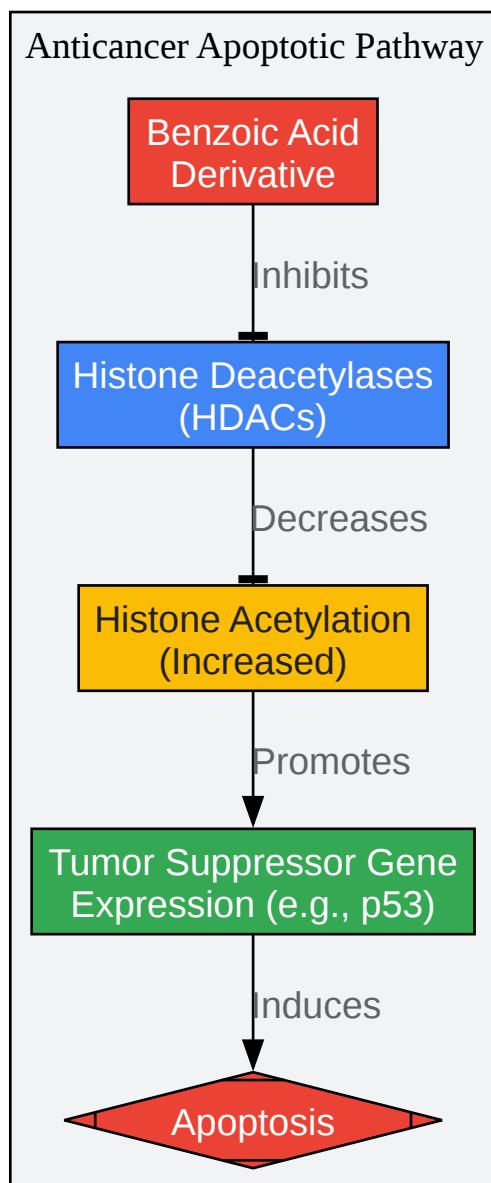
Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language) to illustrate the logical relationships and processes described.



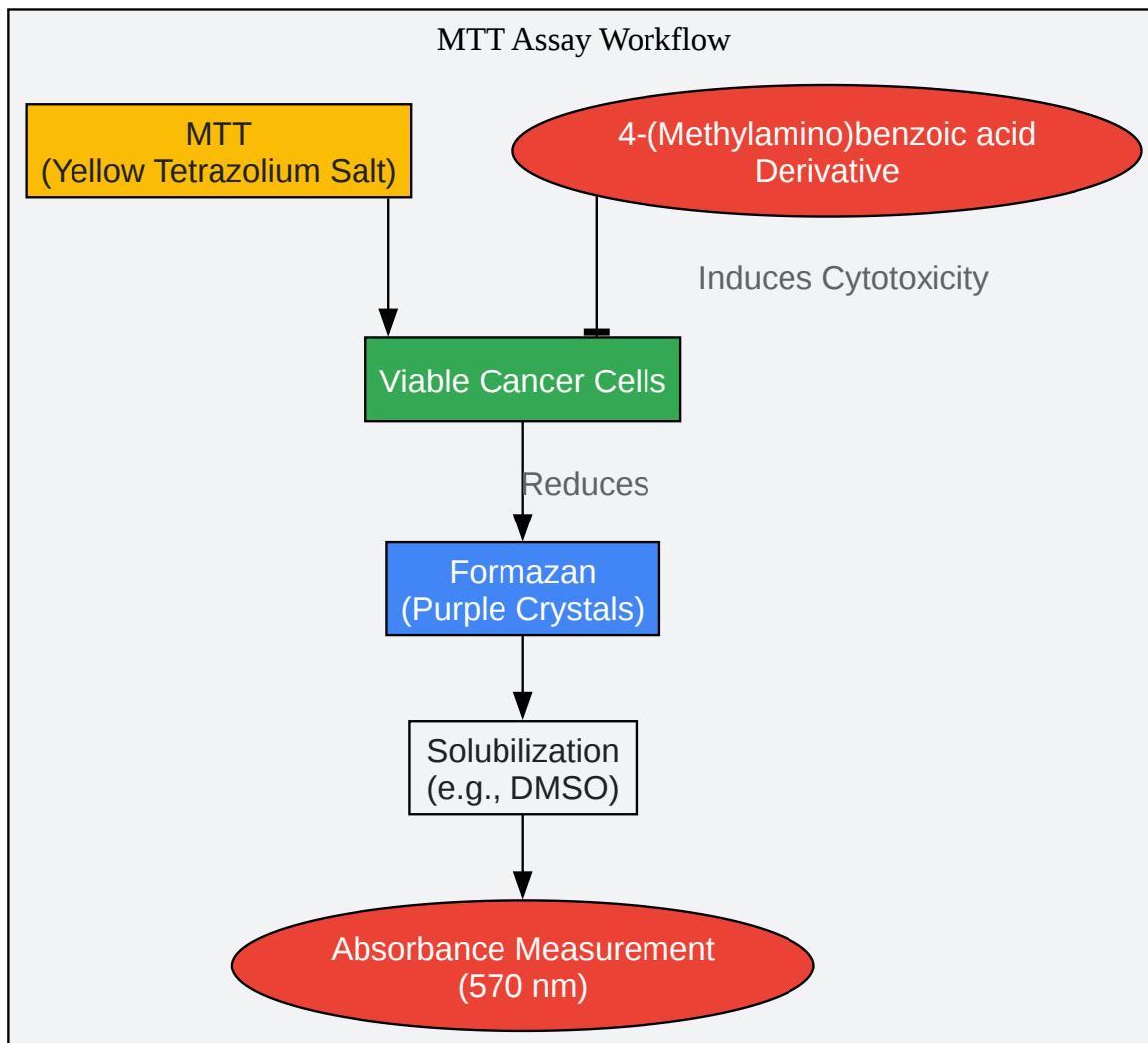
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Workflow of the Ellman's method for AChE inhibition.



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Proposed apoptotic pathway via HDAC inhibition.



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Workflow of the MTT cytotoxicity assay.

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